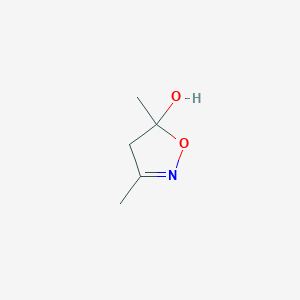
Dibenzylethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two benzyl groups and one ethyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzylethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzyl chloride and ethylbenzene are used as starting materials, and aluminum chloride (AlCl₃) acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzylethylbenzene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the aromatic ring can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dibenzylethylbenzene has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of dibenzylethylbenzene involves its interaction with molecular targets through its aromatic and benzylic groups. These interactions can lead to various chemical transformations, such as electrophilic aromatic substitution and oxidation-reduction reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylbenzene: Consists of a benzene ring with two ethyl groups.
Dibenzylbenzene: Contains a benzene ring with two benzyl groups.
Ethylbenzene: A benzene ring with a single ethyl group
Uniqueness
Dibenzylethylbenzene is unique due to the presence of both benzyl and ethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Its reactivity and stability are influenced by the steric and electronic effects of the substituents, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
42504-55-2 |
|---|---|
Molekularformel |
C22H22 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1,2-dibenzyl-3-ethylbenzene |
InChI |
InChI=1S/C22H22/c1-2-20-14-9-15-21(16-18-10-5-3-6-11-18)22(20)17-19-12-7-4-8-13-19/h3-15H,2,16-17H2,1H3 |
InChI-Schlüssel |
WBQIISMZRBZAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)





![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)





